molecular formula C6H9N3S B3024918 5-Cyclobutyl-1,3,4-thiadiazol-2-amine CAS No. 56882-73-6

5-Cyclobutyl-1,3,4-thiadiazol-2-amine

Cat. No.: B3024918
CAS No.: 56882-73-6
M. Wt: 155.22 g/mol
InChI Key: ROBHTWLKDVLHNY-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a thiadiazole core substituted with a cyclobutyl group at position 5 and an amine at position 2. Its molecular formula is C₆H₈N₃S, with a molecular weight of 154.21 g/mol. Predicted collision cross-section (CCS) values for its adducts range from 124.6 to 130.6 Ų, suggesting moderate molecular polarity and compactness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutyl isothiocyanate with hydrazine hydrate, followed by cyclization with a suitable oxidizing agent . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₇H₈N₄S
Structure: The compound features a cyclobutyl group attached to a thiadiazole ring with an amino group at the second position. This unique configuration contributes to its diverse chemical reactivity and potential applications.

Chemistry

5-Cyclobutyl-1,3,4-thiadiazol-2-amine serves as a building block in synthetic organic chemistry. Its unique structure allows for:

  • Synthesis of Complex Molecules: The compound can participate in various reactions to form more complex structures. It is particularly useful in the development of new synthetic methodologies.
  • Nucleophilic Substitutions: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity: Preliminary studies indicate significant antimicrobial activity against both gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MIC) have been evaluated, showing effectiveness comparable to established antimicrobial agents.
CompoundActivityReference
This compoundAntimicrobial
5-Methyl-1,3,4-thiadiazole-2-amineAntimicrobial
5-(Phenyl)-1,3,4-thiadiazole-2-amineAnticancer

Medicine

The medicinal chemistry applications of this compound include:

  • Enzyme Inhibition: The compound has shown promise as a potential inhibitor of specific enzymes and receptors. Its structural features allow it to bind effectively to target proteins.

Case Study: Anticancer Activity
A study evaluated the anticancer effects of this compound on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The results indicated significant anti-proliferative effects with IC50 values demonstrating its potency against these cell lines.

Industry

In the industrial sector, this compound is explored for:

  • Development of New Materials: Its unique chemical properties make it suitable for creating advanced materials such as polymers and coatings.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Studies involving Daphnia magna as a model organism indicated low lethality percentages below 20% at concentrations up to 200 µM. This suggests that while exhibiting biological activity, these compounds may have a favorable safety profile compared to other known agents.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s function, leading to the desired biological effect . The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazol-2-amine Derivatives

Table 1: Key Analogs and Their Pharmacological Profiles

Substituent (Position 5) Target/Activity Binding Affinity/Activity Data ADME/Toxicity Insights Reference
Cyclobutyl (Target compound) Hypothetical targets Predicted CCS: 124.7 Ų (M+H⁺) High GI absorption (analog-based)
1H-Indol-5-yl PIM2 kinase (Cancer) pIC₅₀: 4.157–8.222
2-Pyridinyl Bcl-2 (Anticancer), Antioxidant DPPH/ABTS⁺ scavenging activity Low hepatotoxicity (IIb, IIc)
4-Chloroquinolin-2-yl COVID-19 Main Protease (6LU7) Binding energy: -8.1 to -5.4 kcal/mol No BBB permeability (most)
4-Methoxyphenyl Anticonvulsant (MES model) 64.28% protection at 300 mg/kg
Cyclopentylmethyl Molecular weight: 183.28 g/mol

Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Electron-Withdrawing Groups: Quinolinyl derivatives (e.g., 4-chloroquinolin-2-yl) exhibit strong binding to viral proteases (-8.1 kcal/mol) due to electron-withdrawing chlorine enhancing electrostatic interactions . Methoxyphenyl derivatives show anticonvulsant activity via improved lipophilicity, facilitating blood-brain barrier penetration .
  • Heteroaromatic vs. Aliphatic Substituents: Indolyl derivatives demonstrate potent PIM2 inhibition (pIC₅₀ up to 8.222) due to π-π stacking and hydrogen bonding with kinase active sites . Comparatively, cyclopentylmethyl analogs (e.g., 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine) exhibit higher molecular weight but lack strain, possibly reducing target affinity .

Pharmacokinetic and Toxicity Profiles

  • GI Absorption: Most thiadiazol-2-amine derivatives, including quinolinyl and pyridinyl analogs, show high gastrointestinal absorption .
  • BBB Permeability: Only select compounds (e.g., 4-chloroquinolin-2-yl derivatives I and IIg) cross the blood-brain barrier, critical for CNS-targeting drugs .

Biological Activity

5-Cyclobutyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the thiadiazole class, characterized by its unique cyclobutyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₄S. Its structure includes a cyclobutyl group attached to a 1,3,4-thiadiazole ring with an amino group at the second position. This configuration contributes to its distinct chemical properties and potential applications.

Biological Activities

Research indicates that compounds containing the thiadiazole moiety often exhibit a range of biological activities. The following table summarizes some notable activities associated with this compound and related compounds:

Compound Activity Reference
This compoundAntimicrobial, Anticancer
5-Methyl-1,3,4-thiadiazole-2-amineAntimicrobial, Anticancer
5-(Phenyl)-1,3,4-thiadiazole-2-amineAnticancer, Anti-inflammatory
2-Amino-1,3,4-thiadiazole derivativesAntimicrobial

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets. It may inhibit enzymes or interact with cellular receptors to exert its biological effects. For instance, studies suggest that related thiadiazole derivatives can inhibit CDK9 kinase activity and interfere with transcriptional activity via STAT3 pathways .

Anticancer Activity

A study evaluated the anticancer effects of various thiadiazole derivatives on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The compound demonstrated significant anti-proliferative effects with IC50 values indicating potency against these cell lines. For example:

  • IC50 values :
    • LoVo: 2.44 µM
    • MCF-7: Higher than LoVo but still significant .

These results highlight the potential of this compound as a candidate for further development in cancer therapeutics.

Antimicrobial Activity

In microbiological screenings conducted on various thiadiazoles including 5-cyclobutyl derivatives, significant antimicrobial activity was noted against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to evaluate effectiveness .

Toxicity Studies

Toxicity assessments are crucial in evaluating the safety profile of new compounds. In studies involving Daphnia magna as a model organism for toxicity testing:

  • The tested thiadiazoles exhibited low lethality percentages below 20% at concentrations up to 200 µM.

This suggests that while exhibiting biological activity, these compounds may have a favorable safety profile compared to other known agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-cyclobutyl-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of cyclobutanecarboxylic acid derivatives with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃). A modified protocol involves refluxing at 75–90°C for 0.75–3 hours, followed by neutralization and recrystallization . Key variables include temperature, POCl₃ stoichiometry, and workup procedures. For example, shorter reaction times (0.75 hours) at 75°C yield crystalline products, while extended reflux (3 hours) at 90°C may improve cyclization efficiency but risk decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming structure. The NH₂ group in the thiadiazole ring shows distinct IR stretches near 3300–3400 cm⁻¹, while ¹H NMR reveals cyclobutyl proton splitting patterns (e.g., multiplet at δ 2.0–3.0 ppm). Mass spectrometry (MS) provides molecular ion confirmation, and single-crystal X-ray diffraction (as in related thiadiazoles) resolves bond lengths and angles, with typical C–S and C–N distances of 1.70–1.75 Å and 1.30–1.35 Å, respectively .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis or biological activity of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, substituents on the cyclobutyl ring alter electron density, influencing nucleophilic/electrophilic sites. Vibrational frequency analysis matches experimental IR data to validate computational models . DFT also aids in designing derivatives with enhanced binding affinities for biological targets by modeling interactions with enzymes or receptors .

Q. What strategies resolve contradictions in reaction yields reported for POCl₃-mediated thiadiazole syntheses?

Discrepancies arise from POCl₃ stoichiometry, temperature, and substrate purity. A comparative study showed that using 3 equivalents of POCl₃ at 90°C for 3 hours maximizes cyclization but may require careful pH adjustment (8–9 with NH₃) to isolate products without hydrolysis . Ultrasound-assisted synthesis (e.g., 40 kHz, 50°C) reduces reaction time by 30–50% and improves yields by enhancing reagent mixing .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for antitumor applications?

Modifying the cyclobutyl group (e.g., introducing halogen or aryl substituents) enhances lipophilicity and membrane permeability. Analogues with bulky tert-butyl groups show improved in vitro antitumor activity (IC₅₀ < 10 μM) by intercalating DNA or inhibiting kinases. Crystallographic data (e.g., π-π stacking interactions in thiadiazole-quinoline hybrids) inform rational design . Biological assays should prioritize derivatives with low cytotoxicity in normal cell lines (e.g., HEK-293) .

Q. Methodological Considerations

Q. What experimental protocols validate the purity of this compound post-synthesis?

High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) detects impurities <0.5%. Melting point analysis (expected range: 180–185°C) and elemental analysis (%C, %N, %S within ±0.3% of theoretical values) further confirm purity. For advanced validation, X-ray crystallography provides unambiguous structural proof .

Q. How do solvent systems influence recrystallization efficiency for this compound?

Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol/water mixtures (2:1 v/v) are optimal. Ethanol alone may yield smaller crystals due to rapid nucleation, while DMSO slows crystallization, producing larger, purer crystals. Solvent choice also affects polymorph formation, which can be analyzed via X-ray powder diffraction .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing biological assay data of thiadiazole derivatives?

Dose-response curves (nonlinear regression) determine IC₅₀ values, with triplicate measurements to calculate standard deviations. Pairwise comparisons (Student’s t-test or ANOVA) identify significant activity differences (p < 0.05). For high-throughput screening, Z’-factor analysis ensures assay robustness (Z’ > 0.5) .

Q. How can researchers address batch-to-batch variability in synthesis?

Strict control of moisture (e.g., dried solvents, inert atmosphere) and reagent stoichiometry minimizes variability. Implementing Quality-by-Design (QbD) principles, such as Design of Experiments (DoE), identifies critical process parameters (e.g., temperature, pH) and optimizes reproducibility .

Properties

IUPAC Name

5-cyclobutyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBHTWLKDVLHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586082
Record name 5-Cyclobutyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56882-73-6
Record name 5-Cyclobutyl-1,3,4-thiadiazol-2-amine
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URL https://commonchemistry.cas.org/detail?cas_rn=56882-73-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclobutyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclobutyl-1,3,4-thiadiazol-2-amine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
5-Cyclobutyl-1,3,4-thiadiazol-2-amine
Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
5-Cyclobutyl-1,3,4-thiadiazol-2-amine
Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
5-Cyclobutyl-1,3,4-thiadiazol-2-amine
Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
5-Cyclobutyl-1,3,4-thiadiazol-2-amine
Trifluoro(piperidin-1-ylmethyl)boranuide
5-Cyclobutyl-1,3,4-thiadiazol-2-amine
Trifluoro(piperidin-1-ylmethyl)boranuide
5-Cyclobutyl-1,3,4-thiadiazol-2-amine

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